Sergliflozin Etabonate

Description

This compound is a benzylphenol glucoside and selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Its prodrug form, this compound, is orally available and is converted to sergiflozin upon absorption.

This compound is a small molecule drug with a maximum clinical trial phase of II.

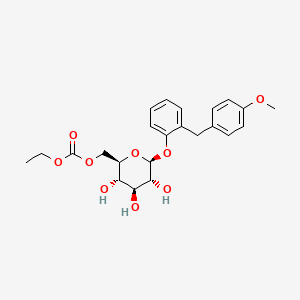

Structure

3D Structure

Properties

IUPAC Name |

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKHBNJTPICNF-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961265 | |

| Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408504-26-7 | |

| Record name | Sergliflozin etabonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408504-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERGLIFLOZIN ETABONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HY3523466 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sergliflozin Etabonate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin etabonate (codenamed GW869682X) is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Developed as a potential treatment for type 2 diabetes mellitus, it represents a novel therapeutic approach to glycemic control. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, intended for professionals in the field of drug development and research. While the clinical development of this compound was discontinued after Phase II trials, the preclinical data and the optimized synthesis process offer valuable insights into the development of SGLT2 inhibitors.

Discovery and Rationale

This compound was developed by GlaxoSmithKline as a therapeutic agent for type 2 diabetes. The rationale for its development is rooted in the function of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents an insulin-independent mechanism for lowering blood glucose levels by promoting the excretion of excess glucose in the urine.

Sergliflozin is the active metabolite, while the etabonate ester form was designed to enhance its pharmaceutical properties.

Mechanism of Action

Sergliflozin is a selective inhibitor of SGLT2. By binding to SGLT2, it blocks the reabsorption of glucose in the kidneys, leading to glucosuria (the excretion of glucose in the urine) and consequently lowering plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity, making it a viable therapeutic option across different stages of type 2 diabetes.

Signaling Pathway

The mechanism of action of SGLT2 inhibitors like sergliflozin has downstream effects on various physiological parameters. The primary effect is the reduction of plasma glucose. Additionally, the induced glucosuria leads to a mild osmotic diuresis and caloric loss, which can contribute to a reduction in blood pressure and body weight.

Pharmacological Profile

In Vitro Selectivity

The active form of the prodrug, sergliflozin-A, demonstrates high selectivity for SGLT2 over SGLT1. The inhibitory constants (Ki) highlight this preference, indicating a lower potential for off-target effects related to SGLT1 inhibition in the gastrointestinal tract.

| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |

| Sergliflozin-A | 1100 | 1.3 | ~846 |

| Phlorizin | 11 | 24 | ~0.46 |

Data sourced from a study on the pharmacological properties of sergliflozin.

Pharmacokinetics and Pharmacodynamics

A single-dose study in healthy volunteers and patients with type 2 diabetes mellitus revealed the following pharmacokinetic and pharmacodynamic properties of this compound:

| Parameter | Value |

| Time to Maximum Plasma Concentration (tmax) | ~30-45 minutes |

| Plasma Elimination Half-life (t1/2) | ~0.5-1 hour |

| Urinary Excretion | <0.5% of the administered dose |

Pharmacokinetic parameters of the active entity, sergliflozin, after oral administration of this compound (5-500 mg).[3]

In these studies, this compound produced a dose-related increase in urinary glucose excretion under both fasting and glucose-loaded conditions.[3] It also led to a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[3]

Synthesis Process

An efficient and practical synthesis for the large-scale preparation of this compound has been developed, significantly improving the overall yield from 11% to 45% compared to the initial route.[3] The optimized process is chromatography-free and avoids the use of highly toxic reagents.[3]

Optimized Synthesis Workflow

The improved synthesis involves a multi-step process starting from anisole.

References

An In-depth Technical Guide on the Mechanism of Action of Sergliflozin as an SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Development of Sergliflozin was discontinued after Phase II clinical trials in favor of Remogliflozin.[1][2] The information presented herein is based on preclinical and early clinical data published prior to its discontinuation.

Core Mechanism of Action

Sergliflozin is a prodrug that is rapidly and extensively converted to its active form, Sergliflozin-A.[3] It is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[3][4] SGLT2 is a low-affinity, high-capacity transporter expressed almost exclusively on the apical membrane of epithelial cells in the S1 segment of the proximal renal tubule.[2][4][5] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2]

By competitively inhibiting SGLT2, Sergliflozin-A blocks this primary pathway of renal glucose reabsorption.[4][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in an insulin-independent manner.[4][7][8] This mechanism of action offers a unique approach to glycemic control, particularly in type 2 diabetes mellitus.[4][7]

Biochemical and Pharmacodynamic Properties

In Vitro Inhibitory Activity and Selectivity

Sergliflozin-A demonstrates high potency for human SGLT2 and significant selectivity over human SGLT1. The inhibition is competitive in nature.[6] This selectivity is crucial as SGLT1 is predominantly found in the small intestine and also contributes to glucose reabsorption in the S3 segment of the proximal tubule; its inhibition can lead to gastrointestinal side effects.

| Parameter | hSGLT2 | hSGLT1 | Selectivity (SGLT1/SGLT2) | Reference |

| Sergliflozin-A Ki | 20 nM | 1.0 µM (1000 nM) | ~50-fold | [6] |

| Phlorizin Ki (Comparator) | 39 nM | 0.3 µM (300 nM) | ~7.7-fold | [6] |

In Vivo Pharmacodynamic Effects

Preclinical and early clinical studies have consistently shown that oral administration of the prodrug, Sergliflozin etabonate, results in a dose-dependent increase in urinary glucose excretion (UGE).

| Species/Subject | Dose Range | Key Pharmacodynamic Outcome | Reference |

| Mice, Rats, Dogs | Dose-dependent | Increased urinary glucose excretion. | [7] |

| Diabetic Rats | Not specified | Glucose-lowering effects in an oral glucose tolerance test, independent of insulin secretion. No effect on normoglycemia or electrolyte balance. | [4][7] |

| Healthy Volunteers | 5 - 500 mg (single dose) | Dose-related glucosuria under fasting and glucose-loaded conditions. Transient attenuation of plasma glucose AUC post-glucose challenge. | [3] |

| Type 2 Diabetes Patients | 50 - 500 mg (single dose) | Dose-related glucosuria. | [1][3] |

| Healthy Obese Subjects | 500 mg - 1000 mg (14 days) | Significant weight reduction (~1.5 kg) compared to placebo. | [9] |

Experimental Protocols

In Vitro SGLT Inhibition Assay

The inhibitory potency and selectivity of Sergliflozin-A were determined using cell-based transport assays.

Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the compound against human SGLT1 and SGLT2.

Methodology:

-

Cell Line Maintenance: Chinese Hamster Ovary (CHO-K1) or COS-7 cells are stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[6][7]

-

Transport Assay:

-

Cells are seeded into 24-well plates and grown to confluence.

-

Prior to the assay, cells are washed with a sodium-free buffer to remove any residual sodium.

-

Cells are then incubated with varying concentrations of the inhibitor (e.g., Sergliflozin-A) in a sodium-containing buffer.

-

A radiolabeled or fluorescent glucose analogue, such as alpha-methyl-D-glucopyranoside ([14C]AMG) or 2-NBDG, is added to initiate the transport reaction.[6][10] The use of a non-metabolizable analogue like AMG ensures that the measured uptake is solely due to transport activity.

-

The uptake is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.

-

-

Quantification:

-

Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

-

The rate of transport is calculated and plotted against the inhibitor concentration.

-

-

Data Analysis: IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are calculated using the Cheng-Prusoff equation for competitive inhibition.

In Vivo Glucosuria Assessment in Animal Models

Objective: To evaluate the pharmacodynamic effect of orally administered Sergliflozin by measuring urinary glucose excretion (UGE).[11]

Methodology:

-

Animal Model: Male Sprague-Dawley rats (~300 g) are used.[11]

-

Acclimation: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces. They are acclimated for several days before the study begins.

-

Dosing: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various single doses (e.g., 0.1, 1, 3, 10 mg/kg). A control group receives the vehicle only.[11]

-

Sample Collection: Urine is collected over a 24-hour period post-dosing. The total volume is recorded.

-

Analysis: The glucose concentration in the collected urine is measured using a standard glucose oxidase assay.

-

Data Calculation: The total amount of glucose excreted over 24 hours is calculated by multiplying the urine volume by the glucose concentration. Results are typically expressed as mg/24h.

Downstream Cellular and Systemic Effects (Class Effects)

While specific signaling pathway data for Sergliflozin is limited due to its discontinued development, the broader class of SGLT2 inhibitors is known to exert pleiotropic effects beyond simple glucosuria. These effects are thought to contribute to the observed cardiovascular and renal benefits.[12][13][14]

Key pathways modulated by SGLT2 inhibitors as a class include:

-

AMPK/SIRT1 Activation: SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[12][15] This activation helps restore cellular energy balance, reduce inflammation, and may stimulate autophagy, which can ameliorate cellular stress in renal and cardiac tissues.[12]

-

NLRP3 Inflammasome Inhibition: The class has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[16][17] This leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby mitigating systemic and local inflammation.[16]

-

NF-κB Pathway Suppression: SGLT2 inhibitors can suppress the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[15][16]

-

Metabolic Shift: By promoting caloric loss through glucosuria, SGLT2 inhibitors induce a mild, persistent state of ketogenesis. The resulting ketone bodies (e.g., β-hydroxybutyrate) are a more energy-efficient fuel for the heart and kidneys, which may improve myocardial and renal energetics.[14][17]

References

- 1. academic.oup.com [academic.oup.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 6. Inhibitor binding in the human renal low- and high-affinity Na+/glucose cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]

- 13. wirelesslifesciences.org [wirelesslifesciences.org]

- 14. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 15. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors [mdpi.com]

Chemical structure and properties of Sergliflozin Etabonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin etabonate, a prodrug of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor sergliflozin, represents a significant area of investigation in the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific foundation.

Chemical Structure and Identification

This compound is chemically described as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate.[1][4] It is the ethyl carbonate ester of sergliflozin, the active moiety.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate[1][4] |

| CAS Number | 408504-26-7[1][4] |

| Molecular Formula | C23H28O9[1][4] |

| SMILES | CCOC(=O)OC[C@@H]1--INVALID-LINK--OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O">C@HO[1] |

| InChI Key | QLXKHBNJTPICNF-QMCAAQAGSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 448.46 g/mol | [5][6] |

| Boiling Point | 611.5 ± 55.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Insoluble in Water. | [7] |

| Appearance | Solid | [7] |

Mechanism of Action and Pharmacology

This compound is a prodrug that is rapidly converted in the body to its active form, sergliflozin.[2] Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules.[3][8] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By inhibiting SGLT2, sergliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][3][8] This mechanism of action is independent of insulin secretion or sensitivity.[8]

Signaling Pathways

The inhibition of SGLT2 by sergliflozin initiates a cascade of downstream effects. While direct signaling pathways for sergliflozin are not extensively detailed, the broader class of SGLT2 inhibitors is known to influence several key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.

Experimental Protocols

Chemical Synthesis of this compound

An efficient and practical process for the large-scale preparation of this compound has been described.[9] The synthesis involves a multi-step process that includes a high-yield and highly β-selective O-glycosylation.[9]

A detailed protocol involves:

-

Synthesis of the aglycone: Preparation of 2-[(4-methoxyphenyl)methyl]phenol from anisole.[9]

-

O-glycosylation: Reaction of the aglycone with a protected glucose donor, such as penta-O-acetyl-β-D-glucopyranose, to form the β-glucoside.[9]

-

Deprotection: Removal of the acetyl protecting groups from the glucose moiety.

-

Ethoxycarbonylation: Selective introduction of the ethyl carbonate group at the C6 position of the glucose.[9]

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk and pharmaceutical formulations. While a specific method for this compound is not detailed in the provided results, a general approach for a similar compound, Remogliflozin Etabonate, can be adapted.[10][11]

-

Column: Kromasil C18 (or equivalent)[10]

-

Mobile Phase: A mixture of methanol and water in an isocratic program.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV-visible detector at a wavelength of approximately 228 nm.[10]

-

Software: Openlab EZChrome Software (or equivalent)[10]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and stereochemistry of this compound and its intermediates.[9] Characteristic chemical shifts and coupling constants for the anomeric proton and other key protons are analyzed to verify the β-anomeric configuration.[9]

4.2.3. Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound and its active metabolite, sergliflozin, in biological matrices such as plasma.[12]

In Vitro Biological Activity Assay: SGLT2 Inhibition

The inhibitory activity of sergliflozin on SGLT2 can be assessed using a cell-based glucose uptake assay. A fluorescent glucose transport assay using HK-2 cells, which endogenously express SGLT2, provides a non-radioactive method for screening SGLT2 inhibitors.[13]

Experimental Workflow:

Protocol Outline:

-

Cell Culture: HK-2 cells are cultured to confluence in appropriate media.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of sergliflozin.

-

Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.[13]

-

Fluorescence Measurement: After an incubation period, the fluorescence intensity within the cells is measured using a fluorescence microplate reader or microscope.

-

Data Analysis: The percentage inhibition of glucose uptake is calculated by comparing the fluorescence in inhibitor-treated cells to control cells.

In Vivo Efficacy Studies

The antihyperglycemic effects of this compound have been evaluated in rodent models of diabetes, such as streptozotocin-induced diabetic rats and Zucker fatty rats.[8]

General Protocol:

-

Animal Model: Induction of diabetes in rats using streptozotocin or use of a genetic model like the Zucker fatty rat.[8]

-

Drug Administration: this compound is administered orally at various doses.[8]

-

Monitoring: Blood glucose levels are monitored at different time points. Urinary glucose excretion is also measured.[8]

-

Outcome Measures: The primary outcomes are a reduction in blood glucose levels and an increase in urinary glucose excretion.[8]

Conclusion

This compound is a promising SGLT2 inhibitor prodrug with a well-defined chemical structure and a clear mechanism of action for the potential treatment of type 2 diabetes. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis, characterization, and biological evaluation. The provided information is intended to support further research and development efforts in the field of diabetes therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H28O9 | CID 9824918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. chemigran.com [chemigran.com]

- 7. This compound | SGLT | TargetMol [targetmol.com]

- 8. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. ijirt.org [ijirt.org]

- 11. Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. First human dose-escalation study with remogliflozin etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Sergliflozin Etabonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sergliflozin etabonate, a prodrug of sergliflozin (sergliflozin-A), is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Preclinical investigations have demonstrated its efficacy in improving glycemic control in various rodent models of diabetes. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a technical resource for professionals in the field of diabetes drug discovery and development.

Mechanism of Action

This compound exerts its pharmacological effect via the inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] By selectively blocking SGLT2, sergliflozin promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.[3][4] this compound itself is a less potent inhibitor of SGLT2 but is rapidly and extensively converted to its active form, sergliflozin, in vivo.[5][6]

In Vitro Pharmacology

The inhibitory potency and selectivity of sergliflozin and its active metabolite, sergliflozin-A, against human SGLT1 and SGLT2 have been determined in vitro.

SGLT Inhibition Profile

The inhibitory constants (Ki) demonstrate the high selectivity of sergliflozin-A for SGLT2 over SGLT1.

| Compound | hSGLT1 (Ki, nM) | hSGLT2 (Ki, nM) | Selectivity (SGLT1/SGLT2) |

| Sergliflozin | - | 2[6] | - |

| Sergliflozin-A | 2800 | 1.2 | ~2333 |

| Phlorizin | 11 | 3.9 | ~2.8 |

| Data sourced from a preclinical study. |

Experimental Protocol: In Vitro SGLT Inhibition Assay

A fluorescent glucose transport assay using human kidney 2 (HK-2) cells, which endogenously express SGLT2, can be employed to screen for SGLT2 inhibitors.[7][8][9]

Methodology:

-

Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are washed with a sodium-containing buffer (for SGLT-dependent uptake) or a sodium-free buffer (as a control).

-

Inhibitor Addition: Cells are pre-incubated with varying concentrations of sergliflozin or vehicle.

-

Glucose Uptake: The fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added, and the cells are incubated to allow for glucose uptake.[7][8][9]

-

Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The inhibition of glucose uptake by sergliflozin is calculated by comparing the fluorescence in treated cells to that in vehicle-treated cells. The Ki value is then determined using appropriate pharmacological models.

In Vivo Pharmacology

The antihyperglycemic effects of this compound have been evaluated in preclinical models of type 1 and type 2 diabetes.

Streptozotocin-Induced Diabetic Rats

In streptozotocin (STZ)-induced diabetic rats, a model of type 1 diabetes, this compound demonstrated significant glucose-lowering effects.[1][3]

Key Findings:

-

Improved postprandial hyperglycemia.[3]

-

The antihyperglycemic effect correlated with the severity of the diabetic condition.[3]

-

Increased urinary glucose excretion in a dose-dependent manner.[3]

Zucker Fatty Rats

In Zucker fatty rats, a model of obesity and insulin resistance characteristic of type 2 diabetes, chronic treatment with this compound resulted in improved glycemic control.[1][3]

Key Findings:

-

Reduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose.[3]

-

Improved glycemic response following a glucose load.[3]

-

Did not affect body weight or food intake.[3]

Experimental Protocol: In Vivo Diabetic Animal Models

References

- 1. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nursingcenter.com [nursingcenter.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Etabonate Group in Sergliflozin: A Prodrug Strategy for SGLT2 Inhibition

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sergliflozin etabonate is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The etabonate group, an ethyl carbonate ester, plays a crucial role in this prodrug strategy. By masking a hydroxyl group on the glucose moiety of sergliflozin, the etabonate group enhances the molecule's oral bioavailability and metabolic stability. Following oral administration, this compound is rapidly and extensively converted to its active form, sergliflozin, which then exerts its therapeutic effect by inhibiting SGLT2 in the renal tubules, leading to increased urinary glucose excretion and a reduction in plasma glucose levels. This guide provides a comprehensive overview of the role of the etabonate group in the sergliflozin prodrug strategy, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

Introduction to Sergliflozin and the SGLT2 Target

Sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubules. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] Inhibition of SGLT2 presents a novel, insulin-independent mechanism for the treatment of type 2 diabetes mellitus by promoting the excretion of excess glucose in the urine.[2]

Sergliflozin is a potent and selective SGLT2 inhibitor. However, like many O-glycoside SGLT2 inhibitors, it is susceptible to hydrolysis by β-glucosidases in the gastrointestinal tract, which can limit its oral bioavailability. To overcome this, a prodrug approach was employed, leading to the development of this compound.[3]

The Role of the Etabonate Prodrug Moiety

The etabonate group is an ethyl carbonate ester attached to the glucose moiety of the sergliflozin molecule.[4][5] This chemical modification serves several key purposes in the prodrug strategy:

-

Enhanced Metabolic Stability: The etabonate group protects the parent molecule from premature degradation by intestinal β-glucosidases.[3]

-

Improved Oral Bioavailability: By masking a polar hydroxyl group, the etabonate moiety increases the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal membrane.

-

Rapid Conversion to Active Form: Following absorption, the etabonate ester is readily cleaved by endogenous esterases in the plasma and/or liver, releasing the active drug, sergliflozin.[6]

This prodrug strategy ensures that a sufficient concentration of the active SGLT2 inhibitor reaches its target in the kidneys.

Mechanism of Action

The mechanism of action for the this compound prodrug strategy can be visualized as a two-step process. First, the orally administered this compound is absorbed from the gastrointestinal tract. Subsequently, it undergoes rapid and extensive enzymatic hydrolysis to yield the active metabolite, sergliflozin.

Sergliflozin then circulates to the kidneys, where it selectively binds to and inhibits SGLT2 transporters on the luminal side of the proximal tubule epithelial cells. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. The un-reabsorbed glucose is then excreted in the urine, leading to a net loss of glucose from the body and a consequent lowering of plasma glucose levels.[1]

Prodrug activation and mechanism of SGLT2 inhibition.

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of sergliflozin's active form (sergliflozin-A) and the prodrug (this compound) against human SGLT1 and SGLT2 are summarized below.

| Compound | Target | IC50 / Ki | Selectivity (SGLT1/SGLT2) | Reference |

| Sergliflozin-A | hSGLT2 | Ki = 2.39 nM | ~296-fold | [7] |

| Sergliflozin-A | hSGLT1 | Ki = 708 nM | [7] | |

| This compound | hSGLT2 | Ki = 151 nM | ~75-fold less potent than sergliflozin | [8] |

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its active metabolite, sergliflozin, have been evaluated in single and multiple-dose studies in healthy volunteers and patients with type 2 diabetes mellitus.

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and Patients with Type 2 Diabetes (T2DM)

| Parameter | Healthy Volunteers (5-500 mg dose) | T2DM Patients (5-500 mg dose) | Reference |

| Tmax (h) | ~0.5 - 0.75 | ~0.75 | [6][9] |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | [6][9] |

| t1/2 (h) | ~0.5 - 1.0 | ~1.33 (at 500 mg) | [6][10] |

| AUC | Dose-proportional increase | Dose-proportional increase | [6][9] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight/Obese Volunteers (14-day treatment)

| Dose Regimen | Tmax (h) | t1/2 (h) | Accumulation | Reference |

| 500 mg tid | Not reported | ~2 | No evidence of accumulation | [6] |

| 1000 mg tid | Not reported | ~2 | No evidence of accumulation | [6] |

Note: Following oral administration, the prodrug, this compound, is rapidly and extensively converted to the active entity, sergliflozin.[6]

Efficacy Data

The primary pharmacodynamic effect of sergliflozin is a dose-dependent increase in urinary glucose excretion.

Table 3: Effect of Single-Dose this compound on Urinary Glucose Excretion (UGE)

| Population | Dose Range | Effect on UGE | Reference |

| Healthy Volunteers | 5 - 500 mg | Dose-related increase | [6] |

| T2DM Patients | 5 - 500 mg | Dose-related increase | [6] |

In preclinical studies, chronic administration of this compound in Zucker fatty rats resulted in a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[2] In clinical studies, single doses of this compound produced a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[6][9]

Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against SGLT1 and SGLT2 transporters.

Methodology:

-

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cells are stably or transiently transfected with plasmids encoding human SGLT1 or SGLT2. Stable cell lines are selected using an appropriate antibiotic (e.g., neomycin).

-

-

Glucose Uptake Assay:

-

Transfected cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing or sodium-free (e.g., choline-based) buffer.

-

Cells are then incubated with varying concentrations of the test compound (e.g., sergliflozin-A) for a defined period (e.g., 15-30 minutes) at 37°C.

-

A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells, and the cells are incubated for an additional period (e.g., 20-30 minutes) to allow for glucose uptake.

-

The uptake reaction is stopped by washing the cells with ice-cold buffer.

-

The intracellular fluorescence is measured using a fluorescence plate reader or quantified by fluorescence microscopy.

-

-

Data Analysis:

-

The sodium-dependent glucose uptake is calculated as the difference between uptake in the sodium-containing and sodium-free buffers.

-

The percentage of inhibition at each compound concentration is determined relative to the control (no inhibitor).

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In vitro SGLT2 inhibition assay workflow.

In Vivo Efficacy Studies in Diabetic Rat Models

Objective: To evaluate the antihyperglycemic effects of this compound in animal models of diabetes.

Models:

-

Streptozotocin (STZ)-Induced Diabetic Rats: A model of type 1 diabetes characterized by insulin deficiency. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg).

-

Zucker Fatty Rats: A genetic model of obesity and insulin resistance, representing aspects of type 2 diabetes.

Methodology:

-

Induction of Diabetes (STZ model):

-

Male Sprague-Dawley or Wistar rats are fasted overnight.

-

A freshly prepared solution of streptozotocin in citrate buffer (pH 4.5) is administered via intraperitoneal injection.

-

Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels (a fasting blood glucose > 250 mg/dL is typically considered diabetic).

-

-

Drug Administration:

-

Diabetic rats are randomly assigned to treatment groups (vehicle control, this compound at various doses).

-

The drug is administered orally (e.g., by gavage) once or multiple times daily for a specified duration (e.g., single dose for acute studies, or daily for several weeks for chronic studies).

-

-

Oral Glucose Tolerance Test (OGTT):

-

After an overnight fast, a baseline blood sample is collected.

-

The rats are orally administered a glucose solution (e.g., 2 g/kg body weight).

-

Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Plasma glucose concentrations are measured for each time point.

-

-

Biochemical Analysis:

-

Blood samples are collected for the measurement of plasma glucose, insulin, and HbA1c.

-

Plasma glucose is typically measured using a glucose oxidase method.

-

HbA1c can be measured using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) kits specific for rat hemoglobin.

-

Urine is collected over a 24-hour period to quantify urinary glucose excretion.

-

-

Data Analysis:

-

The area under the curve (AUC) for glucose during the OGTT is calculated to assess glucose tolerance.

-

Changes in fasting plasma glucose, HbA1c, and body weight are compared between treatment and control groups.

-

Urinary glucose excretion is quantified and compared across dose groups.

-

In vivo efficacy study workflow in diabetic rats.

Conclusion

The etabonate group is a critical component of the sergliflozin prodrug strategy, enabling the effective oral delivery of the active SGLT2 inhibitor. This approach successfully overcomes the challenges of metabolic instability and poor absorption associated with the parent compound. The rapid and extensive conversion of this compound to sergliflozin in vivo ensures that the therapeutic target is reached, leading to a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of such prodrug strategies in the development of novel antidiabetic agents. Although the clinical development of sergliflozin was discontinued in Phase II, the principles of its prodrug design remain a valuable case study for drug development professionals.

References

- 1. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of blood glucose and insulin infusion rate in real-time in diabetic rats using an artificial pancreas system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of glycated hemoglobins in the rat: comparison between two different chromatographic methods and application in experimental diabetology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-jarb.org [e-jarb.org]

- 8. droracle.ai [droracle.ai]

- 9. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics and pharmacodynamics of remogliflozin etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Sergliflozin Etabonate with Sodium-Glucose Transport Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate is a prodrug that is rapidly and extensively converted in vivo to its active form, sergliflozin (also referred to as sergliflozin-A). Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily expressed in the S1 and S2 segments of the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of plasma glucose levels. This insulin-independent mechanism of action made it a subject of interest for the treatment of type 2 diabetes mellitus. Although its clinical development was discontinued after Phase II trials, the study of its interaction with SGLT proteins provides valuable insights into the pharmacology of this class of inhibitors.

This technical guide provides a comprehensive overview of the interaction of sergliflozin with sodium-glucose transport proteins, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Sergliflozin's Interaction with SGLT1 and SGLT2

The inhibitory activity of sergliflozin's active form, sergliflozin-A, and the parent compound, sergliflozin, against human SGLT1 and SGLT2 has been quantified through in vitro assays. The data are summarized in the tables below.

Table 1: Inhibition Constants (Ki) of Sergliflozin-A and Sergliflozin

| Compound | Target | Ki (nM) | Reference |

| Sergliflozin-A | human SGLT1 | 7943 | [1][2] |

| Sergliflozin-A | human SGLT2 | Not specified | |

| Sergliflozin | human SGLT1 | >10000 | [1] |

| Sergliflozin | human SGLT2 | 239 | [1] |

| Phlorizin (control) | human SGLT1 | 230 | [1] |

| Phlorizin (control) | human SGLT2 | 11 | [1] |

Note: Ki values represent the dissociation constant of the inhibitor-enzyme complex, with a lower value indicating a higher binding affinity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Sergliflozin

| Compound | Target | Assay Condition | IC50 (nM) | Reference |

| Sergliflozin | human SGLT1 | Inhibition of [14C]AMG uptake in CHO cells | 22000 | [3] |

| Sergliflozin | human SGLT2 | Inhibition of [14C]AMG uptake in CHO cells | 260 | [3] |

Note: IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of sergliflozin is the competitive inhibition of SGLT2 in the renal proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.

Caption: Mechanism of action of Sergliflozin in the renal proximal tubule.

Experimental Protocols

The quantitative data presented above were primarily derived from cell-based radioligand uptake inhibition assays. Below is a detailed, representative protocol for such an experiment.

In Vitro Inhibition Assay for SGLT1 and SGLT2

1. Cell Culture and Transfection:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their low endogenous glucose transporter activity.

-

Transfection: CHO-K1 cells are stably transfected with plasmids containing the full-length cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Selection: Transfected cells are cultured in a selection medium (e.g., containing G418) to isolate clones that have successfully integrated the transporter gene.

-

Verification: Expression of the respective SGLT protein is confirmed by methods such as RT-PCR or Western blotting.

2. Radioligand Uptake Inhibition Assay:

-

Cell Plating: Stably transfected CHO cells expressing either hSGLT1 or hSGLT2 are seeded into 96-well plates and cultured until they form a confluent monolayer.

-

Preparation of Assay Buffers:

-

Uptake Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer supplemented with NaCl.

-

Wash Buffer (Sodium-free): KRH buffer where NaCl is replaced with choline chloride.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed twice with the sodium-free wash buffer.

-

Cells are pre-incubated for 10-20 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (Sergliflozin-A or Sergliflozin) or vehicle control.

-

The uptake reaction is initiated by adding the uptake buffer containing a fixed concentration of a radiolabeled substrate, typically [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

-

The cells are incubated for a defined period (e.g., 45-60 minutes) at 37°C.

-

The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold sodium-free wash buffer to remove unbound radioligand.

-

The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

-

The radioactivity in each well is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective SGLT inhibitor like phlorizin) from the total uptake.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.

-

Caption: Workflow for determining the inhibitory activity of Sergliflozin.

Conclusion

Sergliflozin, the active metabolite of the prodrug this compound, is a selective inhibitor of the sodium-glucose cotransporter 2. Quantitative in vitro studies have demonstrated its higher affinity and inhibitory potency for SGLT2 over SGLT1. The primary mechanism of action involves the competitive inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion. The experimental protocols for characterizing such inhibitors typically involve cell-based assays using stably transfected cell lines and radiolabeled glucose analogs. Although the development of this compound did not proceed to market, the data and methodologies associated with its investigation contribute to the broader understanding of SGLT inhibition as a therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sergliflozin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Early-phase research on Sergliflozin Etabonate for type 2 diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate (codenamed GW869682X) is an investigational anti-diabetic drug that was under development by GlaxoSmithKline.[1][2] It is the prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[3][4] SGLT2 is a protein primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][2][5] By inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[5][6][7] This mechanism of action is independent of insulin secretion.[5][6] The development of this compound did not proceed past Phase II clinical trials.[2]

Mechanism of Action: SGLT2 Inhibition

Sergliflozin, the active form of this compound, selectively targets SGLT2 in the renal tubules.[3][4] This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, resulting in glucosuria (the excretion of glucose in the urine).[6][7] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.[6] Preclinical studies have shown that sergliflozin-A, the active form, is a highly selective and potent inhibitor of human SGLT2.[8]

Preclinical Research

Preclinical studies in animal models provided the foundational evidence for the potential of this compound as a treatment for type 2 diabetes.

Animal Models

-

Streptozotocin-induced diabetic rats and Zucker fatty rats: Chronic treatment with this compound in these models demonstrated a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[6] It also improved the glycemic response following a glucose load.[6] Notably, these effects were achieved without affecting body weight or food intake.[6] The antihyperglycemic effects of this compound were found to correlate with the severity of the diabetic condition in streptozotocin-induced diabetic rats.[6]

-

Normal rats: In non-diabetic rats, this compound increased urinary glucose excretion in a dose-dependent manner and inhibited the increase in plasma glucose after sucrose loading, without inducing insulin secretion.[6] Unlike the sulfonylurea gliclazide, it did not affect plasma glucose levels in normal rats, suggesting a low risk of hypoglycemia.[6]

Early-Phase Clinical Research

The early-phase clinical development of this compound focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound is a prodrug that is rapidly and extensively converted to its active form, sergliflozin.[3][4]

| Parameter | Healthy Volunteers | Patients with Type 2 Diabetes |

| Time to Maximum Plasma Concentration (tmax) | ~30 to 45 minutes | ~30 to 45 minutes |

| Plasma Elimination Half-life (t1/2) | ~0.5 to 1 hour | ~0.5 to 1 hour |

| Renal Excretion | <0.5% of the administered dose recovered in urine | <0.5% of the administered dose recovered in urine |

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin.[3][4]

The kinetics of sergliflozin were observed to be linear.[3][4] Both the prodrug and the active entity exhibited low glomerular filtration and/or extensive renal tubular reabsorption.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of dose-related glucosuria.[3][4]

| Effect | Observation |

| Urinary Glucose Excretion | Dose-related increase under fasting conditions and following a glucose load.[3][4] |

| Fasting Plasma Glucose | No significant effect observed with single doses.[3][4] |

| Post-challenge Plasma Glucose | Transient attenuation of the plasma glucose Area Under the Curve (AUC) following a glucose challenge.[3][4] |

| Urinary Electrolyte Excretion & Fluid Balance | No appreciable effect.[3][4] |

Table 2: Single-Dose Pharmacodynamic Effects of this compound.[3][4]

The magnitude and duration of the glucosuric effect were found to closely parallel the plasma concentrations of sergliflozin.[3][4]

Safety and Tolerability

In a single-dose study, this compound was well tolerated at doses ranging from 5 to 500 mg in both healthy volunteers and patients with type 2 diabetes.[3][4] There were no clinically significant adverse laboratory findings reported in this study.[3][4]

Experimental Protocols

Single-Dose Pharmacokinetics and Pharmacodynamics Study

This study aimed to evaluate the pharmacokinetic and pharmacodynamic properties of single oral doses of this compound.

-

Study Design: The specific design (e.g., randomized, placebo-controlled, crossover) is not detailed in the provided abstracts.

-

Participants:

-

Dosing: Single oral doses of this compound ranging from 5 to 500 mg.[3][4]

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite, sergliflozin, were measured over time to determine parameters such as tmax and t1/2. The assay method had a quantification range of 0.5 to 500 ng/mL for both compounds.[4]

-

Pharmacodynamic Analysis:

-

Urinary glucose excretion was measured under fasting conditions and after a glucose load.

-

Fasting plasma glucose and plasma glucose AUC after a glucose challenge were assessed.

-

Urinary electrolyte excretion and fluid balance were monitored.

-

-

Safety Assessment: Monitoring of adverse events and clinically significant laboratory findings.[3][4]

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Remogliflozin etabonate? [synapse.patsnap.com]

- 8. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Effects of Sergliflozin Etabonate on Plasma Glucose: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sergliflozin etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] As a prodrug, this compound is rapidly converted to its active form, sergliflozin, which exerts a therapeutic effect by promoting the excretion of glucose in the urine (glucosuria), thereby lowering plasma glucose levels.[2][3] This mechanism is independent of insulin secretion, offering a unique therapeutic approach for managing hyperglycemia in diabetes.[1][2] This technical guide provides a comprehensive overview of the preliminary in vivo studies that have characterized the pharmacodynamic effects of this compound on plasma glucose in various animal models and in humans. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanism and experimental workflows.

Mechanism of Action

SGLT2 is a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, where it reabsorbs approximately 90% of the glucose filtered by the glomerulus.[4][5] In hyperglycemic states, the upregulation of SGLT2 contributes to the maintenance of elevated blood glucose levels.

Sergliflozin selectively inhibits SGLT2, blocking this pathway of renal glucose reabsorption.[2] This inhibition lowers the renal threshold for glucose, leading to a dose-dependent increase in urinary glucose excretion.[1][2] Consequently, plasma glucose concentrations are reduced. This insulin-independent action mitigates the risk of hypoglycemia that can be associated with other antidiabetic agents.[1][6]

Quantitative Data from In Vivo Studies

The antihyperglycemic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Effects on Diabetic Animal Models

| Animal Model | Treatment | Dose | Key Finding | Reference |

| Streptozotocin-induced Diabetic Rats | Single Dose | 10, 30, 100 mg/kg | Dose-dependent increase in urinary glucose excretion. | [1] |

| Single Dose (Postprandial) | 100 mg/kg | Significantly improved postprandial hyperglycemia. | [1] | |

| Zucker Fatty Rats | Chronic Treatment (14 days) | 30, 100 mg/kg/day | Reduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose. | [1] |

| Chronic Treatment (14 days) | 30, 100 mg/kg/day | Improved glycemic response after glucose loading. | [1] | |

| Diabetic Rats (General) | Single Dose (OGTT) | N/A | Exhibited glucose-lowering effects independent of insulin secretion. | [2] |

Table 2: Effects on Normoglycemic Animal Models

| Animal Model | Treatment | Dose | Key Finding | Reference |

| Normal Rats | Single Dose | 10, 30, 100 mg/kg | Dose-dependent increase in urinary glucose excretion after sucrose loading. | [1] |

| Single Dose | N/A | Did not affect normal plasma glucose levels. | [1] | |

| Mice, Rats, Dogs | Single Oral Dose | N/A | Dose-dependent increase in urinary glucose excretion. | [2] |

Table 3: Effects in Human Subjects

| Subject Population | Treatment | Dose Range | Key Finding | Reference |

| Healthy Volunteers (n=22) | Single Oral Dose | 5 - 500 mg | Produced dose-related glucosuria under fasting and glucose-loaded conditions. | [3] |

| Single Oral Dose | 5 - 500 mg | Did not significantly affect fasting plasma glucose levels. | [3] | |

| Type 2 Diabetes Patients (n=8) | Single Oral Dose | 5 - 500 mg | Produced transient attenuation of the plasma glucose AUC following a glucose challenge. | [3][7] |

| Single Oral Dose | 5 - 500 mg | Low glomerular filtration and/or extensive renal tubular reabsorption; <0.5% recovered in urine. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vivo effects of this compound.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes was induced in neonatal or adult rats via intravenous or intraperitoneal injection of streptozotocin, a chemical agent toxic to pancreatic β-cells. This model allows for the study of antihyperglycemic effects in an insulin-deficient context. The severity of diabetes (mild or moderate) was often correlated with the degree of the drug's antihyperglycemic effect.[1]

-

Zucker Fatty Rats: This is a genetic model of obesity and insulin resistance, which develops into type 2 diabetes. These animals were used to assess the effects of chronic treatment on long-term glycemic control markers like fasting plasma glucose and HbA1c.[1]

-

Normal (Normoglycemic) Rats: Healthy rats were used as controls and to study the drug's effect on urinary glucose excretion and plasma glucose after a sugar load (e.g., sucrose) in a non-diabetic state.[1]

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how an organism processes glucose. The workflow for studies involving this compound typically followed these steps:

Biochemical Analyses

-

Plasma Glucose: Blood samples were collected, typically from the tail vein, into tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride). Plasma was separated by centrifugation, and glucose concentrations were measured using a glucose oxidase method or an automated analyzer.

-

Urinary Glucose: Animals were housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours). The total volume of urine was measured, and the glucose concentration was determined to calculate the total amount of glucose excreted.

-

Glycated Hemoglobin (HbA1c): For chronic studies, whole blood was collected, and HbA1c levels were measured using high-performance liquid chromatography (HPLC) or other standard immunoassay methods to assess long-term glycemic control.

Summary and Conclusion

Preliminary in vivo studies demonstrate that this compound effectively lowers plasma glucose in diabetic animal models and enhances urinary glucose excretion in both diabetic and normal animals, as well as in humans.[1][2][3] Its primary mechanism, the selective inhibition of renal SGLT2, results in a reduction of hyperglycemia without inducing hypoglycemia or affecting body weight in the models studied.[1] The antihyperglycemic effects are dose-dependent and evident in both acute (postprandial) and chronic settings.[1] These findings validate the critical role of SGLT2 in renal glucose reabsorption and establish this compound as a viable therapeutic agent for diabetes management.[2]

References

- 1. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-dose pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sergliflozin Etabonate for In Vitro SGLT2 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro assessment of Sergliflozin Etabonate, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols are designed to offer a robust framework for academic and industry researchers investigating the mechanism and efficacy of SGLT2 inhibitors.

Introduction

This compound is a potent and selective inhibitor of SGLT2, a membrane protein primarily expressed in the kidneys responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3][4][5] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.[2][4] this compound is a prodrug that is rapidly converted to its active form, sergliflozin.[6] While its clinical development was discontinued after Phase II trials, it remains a relevant tool for in vitro studies of SGLT2 function and inhibition.[1][6][7]

SGLT2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of glucose reabsorption by SGLT2 in the proximal tubules of the kidney and the inhibitory action of sergliflozin.

Quantitative Data: SGLT2 Inhibition Profile

The inhibitory potency of sergliflozin and other SGLT2 inhibitors is typically determined by in vitro assays measuring the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory activities.

| Compound | Target | IC50 (nM) | Assay System |

| Sergliflozin | hSGLT2 | 1.2 | CHO cells expressing hSGLT2 |

| Sergliflozin | hSGLT1 | 1400 | CHO cells expressing hSGLT1 |

| Dapagliflozin | hSGLT2 | 0.5-1.2 | Various cell-based assays |

| Canagliflozin | hSGLT2 | 2.2-4.4 | Various cell-based assays |

| Empagliflozin | hSGLT2 | 1.1-3.1 | Various cell-based assays |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocol: Fluorescent Glucose Uptake Assay for SGLT2 Inhibition

This protocol describes a non-radioactive method for assessing SGLT2 activity and its inhibition by compounds like this compound, utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[8][9][10]

Materials

-

HK-2 cell line

-

DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

2-NBDG (fluorescent glucose analog)

-

D-glucose

-

Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)

-

Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

-

Fluorescence microscope (optional)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Cell Culture:

-

Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the assay.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in sodium-containing buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).

-

-

Glucose Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with a sodium-free buffer to remove residual glucose and sodium.

-

Add the this compound dilutions (in sodium-containing buffer) to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known SGLT2 inhibitor like phlorizin or dapagliflozin as a positive control.[9]

-

To determine sodium-dependent uptake, include control wells where the incubation is performed in a sodium-free buffer.

-

Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.

-

Add 2-NBDG to all wells to a final concentration of approximately 100-200 µM.[9] The optimal concentration should be determined empirically.

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for 2-NBDG uptake.

-

Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.

-

-

Fluorescence Measurement:

-

After the final wash, add sodium-free buffer or a cell lysis buffer to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 485 nm, Em: 535 nm).

-

Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells).

-

Determine the sodium-dependent 2-NBDG uptake by subtracting the fluorescence values obtained in the sodium-free buffer from those in the sodium-containing buffer.

-

Calculate the percentage inhibition for each concentration of this compound relative to the control (no inhibitor) for the sodium-dependent uptake.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The described fluorescent glucose uptake assay provides a reliable and non-radioactive method for characterizing the in vitro inhibitory activity of this compound on SGLT2.[9][10] This protocol can be adapted for high-throughput screening of novel SGLT2 inhibitors and for further mechanistic studies. Careful optimization of parameters such as cell density, 2-NBDG concentration, and incubation time is crucial for obtaining reproducible and accurate results.

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. This compound, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsred.com [ijsred.com]

- 8. scribd.com [scribd.com]

- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Antihyperglycemic Effects of Sergliflozin Etabonate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of established animal models to investigate the antihyperglycemic properties of Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action of this compound

This compound is a prodrug that is converted to its active form, sergliflozin, in the body. Sergliflozin selectively inhibits SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action makes it an effective agent for improving glycemic control in diabetic conditions.

Recommended Animal Models

Two primary rat models are recommended for studying the antihyperglycemic effects of this compound, each representing different aspects of diabetes mellitus.

-

Streptozotocin (STZ)-Induced Diabetic Rat: This model is widely used to induce a state of hyperglycemia that can mimic certain aspects of both type 1 and type 2 diabetes, depending on the experimental design. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

-

Zucker Fatty Rat: This is a genetic model of obesity and insulin resistance, which develops into a state resembling type 2 diabetes. These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperinsulinemia, and eventual hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data on the antihyperglycemic effects of this compound in the recommended animal models.

Table 1: Effect of Chronic Oral Administration of this compound on Fasting Plasma Glucose and Glycated Hemoglobin (HbA1c) in Zucker Fatty Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Fasting Plasma Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |

| Vehicle Control | - | 4 weeks | 185 ± 10 | 5.8 ± 0.2 |

| This compound | 10 | 4 weeks | 140 ± 8 | 5.1 ± 0.1 |

| This compound | 30 | 4 weeks | 125 ± 7 | 4.8 ± 0.1 |

| This compound | 100 | 4 weeks | 110 ± 6 | 4.5 ± 0.1 |

*Data are presented as mean ± SEM. P < 0.05, P < 0.01 compared with vehicle control. Data extrapolated from studies on SGLT2 inhibitors in similar models.

Table 2: Effect of Single Oral Administration of this compound on Postprandial Plasma Glucose in Neonatal STZ-Induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Peak Plasma Glucose (mg/dL) after Sucrose Load |

| Vehicle Control | - | 350 ± 25 |

| This compound | 10 | 250 ± 20* |

| This compound | 30 | 200 ± 15 |

| This compound | 100 | 160 ± 12 |

| Gliclazide (Sulfonylurea) | 10 | 340 ± 22 |